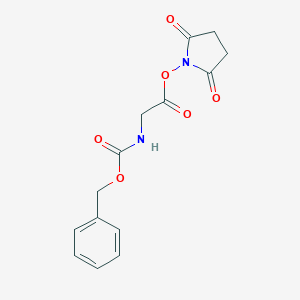
Patent
US04468513
Procedure details


N-Benzyloxycarbonylglycine (10.9 g, 52.2 mmol) and N-hydroxysuccinimide (6.0 g, 52.2 mmol), were dissolved in dioxane (100 ml) and cooled in a cold water bath. N,N'-Dicyclohexylcarbodiimide (10.8 g, 52.2 mmol) was added and the mixture was stirred overnight. The white precipitate which formed was filtered, washed and air-dried (11.8 g, 100% of dicyclohexylurea). The filtrate was evaporated to dryness under reduced pressure, and the residual solid (16.2 g) was crystallized from ethyl acetate (50 ml) to give 8.4 g (53%) of crystalline N-(N-benzyloxycarbonylglycyloxy)succinimide, m.p. 110.5-112° C.




Yield
53%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]([OH:15])=[O:14])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O[N:17]1[C:21](=[O:22])[CH2:20][CH2:19][C:18]1=[O:23].C1(N=C=NC2CCCCC2)CCCCC1>O1CCOCC1>[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]([O:15][N:17]1[C:21](=[O:22])[CH2:20][CH2:19][C:18]1=[O:23])=[O:14])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC(=O)O
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in a cold water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white precipitate which formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
air-dried (11.8 g, 100% of dicyclohexylurea)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual solid (16.2 g) was crystallized from ethyl acetate (50 ml)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC(=O)ON1C(CCC1=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.4 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
